molecular formula C49H40N4 B8202134 4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine))

4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine))

Cat. No.: B8202134
M. Wt: 684.9 g/mol
InChI Key: NEWGBSMTHRMXHK-UHFFFAOYSA-N
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Description

This compound, often abbreviated as Tetrakis(4-aminophenyl)methane, features a central methane core connected to four [1,1'-biphenyl]-4-amine units. Its molecular formula is C₂₅H₂₄N₄ (molecular weight: 380.495 g/mol) . The tetrahedral geometry of the methane bridge enables three-dimensional structural diversity, making it valuable in covalent organic frameworks (COFs), polymers, and supramolecular chemistry. Its amine groups facilitate nucleophilic reactivity and hydrogen bonding, critical for self-assembly and catalysis.

Properties

IUPAC Name

4-[4-[tris[4-(4-aminophenyl)phenyl]methyl]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H40N4/c50-45-25-9-37(10-26-45)33-1-17-41(18-2-33)49(42-19-3-34(4-20-42)38-11-27-46(51)28-12-38,43-21-5-35(6-22-43)39-13-29-47(52)30-14-39)44-23-7-36(8-24-44)40-15-31-48(53)32-16-40/h1-32H,50-53H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWGBSMTHRMXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(C3=CC=C(C=C3)C4=CC=C(C=C4)N)(C5=CC=C(C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)C8=CC=C(C=C8)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H40N4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Tetraphenylmethane (TPM)

The foundational step involves preparing tetraphenylmethane (TPM), as demonstrated by Ullmann and Münzhuber. Trityl chloride reacts with aniline at 200°C under argon to form 4-tritylaniline, which undergoes diazotation with isopentyl nitrite and reduction with hypophosphorous acid to yield TPM. This method achieves yields up to 80%, with purity confirmed via 1H^1H NMR (δ 7.17–7.06 ppm, 20H Ar-H).

Electrophilic Substitution for Nitro Functionalization

TPM undergoes nitration using fuming nitric acid at -10°C to introduce nitro groups at the para positions of each phenyl ring, forming tetrakis(4-nitrophenyl)methane (TNPM). Reaction conditions must be tightly controlled to avoid over-nitration or decomposition. TNPM is isolated in 40% yield, characterized by 1H^1H NMR (δ 8.51 ppm, d, J = 8.7 Hz, 8H Ar-H).

Reduction to Tetrakis(4-aminophenyl)methane (TAPM)

TNPM is reduced to TAPM using Raney nickel and hydrazine monohydrate in tetrahydrofuran (THF) under reflux. This step achieves 84% yield, with 1H^1H NMR confirming amine formation (δ 6.57 ppm, d, J = 8.7 Hz, 8H Ar-H). While this produces a tetra-aminophenylmethane, extending the methodology to biphenyl systems requires additional cross-coupling steps.

Biphenyl Arm Installation via Suzuki-Miyaura Cross-Coupling

To introduce biphenyl groups, Suzuki-Miyaura cross-coupling proves effective, leveraging palladium catalysis to link aryl halides with boronic acids.

Halogenation of TAPM Precursors

Tetrakis(4-bromophenyl)methane (TBPM) is synthesized by treating TPM with bromine at room temperature. The reaction proceeds via electrophilic aromatic substitution, yielding TBPM in 80% yield (1H^1H NMR: δ 7.41 ppm, d, J = 8.7 Hz, 8H Ar-H).

Coupling with 4-Aminophenylboronic Acid

TBPM reacts with 4-aminophenylboronic acid in the presence of Pd(PPh3_3)4_4 and K2_2CO3_3 in dimethylformamide (DMF) at 120°C. This forms the target biphenyl-4-amine arms, though steric hindrance may reduce yields compared to simpler systems. Optimization studies suggest increasing catalyst loading (5–10 mol%) and reaction time (48–72 hours) to improve efficiency.

Direct Assembly via Ullmann Coupling

Ullmann coupling offers a one-pot route to construct both the core and biphenyl arms. This method employs copper catalysis to couple aryl halides with amines.

Reaction of Tetraiodophenylmethane with 4-Aminobiphenyl

Tetraiodophenylmethane, prepared via iodination of TPM, reacts with 4-aminobiphenyl in the presence of CuI and 1,10-phenanthroline at 150°C. The reaction requires high dilution to minimize oligomerization, yielding 35–45% of the target compound after purification by column chromatography.

Post-Functionalization of Carboxylic Acid Derivatives

EvitaChem’s synthesis of 4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid)) provides a pathway for converting carboxyl groups to amines.

Curtius Rearrangement

The carboxylic acid undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) and benzyl alcohol to form an isocyanate intermediate, which is hydrolyzed to the amine. This method, while effective, requires stringent anhydrous conditions and achieves moderate yields (50–60%).

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for each method:

MethodYield (%)Purity (1H^1H NMR)ScalabilityCost Efficiency
Friedel-Crafts + Suzuki30–40≥95%ModerateHigh
Ullmann Coupling35–45≥90%LowModerate
Curtius Rearrangement50–60≥85%HighLow

Challenges and Optimization Strategies

  • Steric Hindrance : Bulkier biphenyl groups slow reaction kinetics. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (120–150°C) mitigates this.

  • Solubility : The final product exhibits limited solubility. Soxhlet extraction with acetone or THF improves purity.

  • Functional Group Compatibility : Nitro groups must be protected during cross-coupling. Raney nickel/hydrazine systems selectively reduce nitro to amine without affecting biphenyl linkages .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is also prone to substitution reactions, especially nucleophilic aromatic substitution due to the presence of the amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.

    Reduction: Formation of biphenyl-4-amine derivatives.

    Substitution: Various substituted biphenyl-4-amine compounds depending on the substituent used.

Scientific Research Applications

Introduction to 4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine))

4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine)), with the chemical formula C49H40N4 and a molecular weight of 684.89 g/mol, is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by multiple biphenyl groups connected through a methanetetrayl linkage, which enhances its stability and reactivity.

Physical Properties

  • Molecular Weight : 684.89 g/mol
  • Purity : Typically available at 97% purity.
  • Appearance : Solid form, often characterized by specific melting points depending on the synthesis method used.

Material Science

The versatility of 4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine) makes it suitable for various applications in material science:

Polymer Synthesis

This compound can serve as a monomer in the synthesis of high-performance polymers. Its rigid structure contributes to the thermal and mechanical stability of the resulting materials.

Nanocomposites

Incorporating this compound into nanocomposite materials can enhance their electrical conductivity and mechanical strength, making them ideal for applications in electronics and aerospace.

Organic Electronics

The electronic properties of this compound make it a candidate for use in organic electronic devices:

Organic Light Emitting Diodes (OLEDs)

Due to its ability to facilitate charge transport, it can be utilized in OLEDs, improving efficiency and color purity.

Organic Photovoltaics (OPVs)

The compound's properties may also be harnessed in OPVs, where it can enhance light absorption and charge separation.

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry:

Drug Development

The amine groups allow for easy modification, which can lead to the development of new pharmaceutical agents targeting various biological pathways.

Antioxidant Activity

Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, making them candidates for further biological evaluation.

Case Study 1: Polymer Applications

A study demonstrated that incorporating 4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine) into polyimide matrices improved thermal stability by 20% compared to standard polyimides. The resulting materials exhibited enhanced mechanical properties suitable for high-temperature applications .

Case Study 2: Organic Electronics

Research published in a peer-reviewed journal highlighted the use of this compound in fabricating high-efficiency OLEDs. The devices demonstrated a luminance efficiency increase of up to 30% when this compound was included as an electron transport layer .

Mechanism of Action

The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(([1,1’-biphenyl]-4-amine)) involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s structure allows it to participate in various chemical pathways, including those involved in signal transduction and molecular recognition .

Comparison with Similar Compounds

Substituent Variations: Fluorinated Derivatives

  • 4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine) (CAS: 2739864-55-0): Molecular Formula: C₄₉H₃₆F₄N₄ (molecular weight: 756.83 g/mol) . Applications: Suitable for electronic materials and pharmaceuticals due to fluorine’s metabolic stability .

Bridging Group Variations: Ethene vs. Methane

  • 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) (ETTBA) :
    • Structure : Replaces the methane bridge with an ethene group, creating a planar, conjugated system.
    • Applications : Used in RICE-6 , a COF with pto topology, synthesized via Schiff-base reactions with aldehydes .
    • Reactivity : The ethene bridge enables π-conjugation, enhancing charge transport in electronic applications compared to the methane analogue .

Functional Group Variations: Carboxylic Acid vs. Amine

  • 4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-methyl-[1,1'-biphenyl]-4-carboxylic acid) (H₄L₂) :
    • Structure : Carboxylic acid groups replace amines, enabling coordination to metal ions.
    • Applications : Used in zirconium metal-organic frameworks (MOFs) for catalysis and gas storage, contrasting with the COF applications of the amine variant .

Structural and Electronic Properties

Property Methane-Bridged (C₂₅H₂₄N₄) ETTBA (Ethene-Bridged) Fluorinated Derivative (C₄₉H₃₆F₄N₄)
Bridge Geometry Tetrahedral Planar Tetrahedral
Electron Effects Electron-rich (amine) Conjugated (ethene) Electron-withdrawing (F)
Thermal Stability Moderate High Very High
Solubility Polar solvents Low Moderate (fluorophilic solvents)

Methane-Bridged Compound

  • COF Construction : Forms 3D networks via imine linkages, useful in gas separation and catalysis .
  • Limitations : Lower thermal stability compared to fluorinated derivatives .

ETTBA (Ethene-Bridged)

  • COF Performance : Demonstrated high crystallinity and surface area (>1,000 m²/g) in RICE-6 , outperforming methane-bridged analogues in charge transport .

Fluorinated Derivative

  • Electronics : Fluorine’s electronegativity improves hole-transport properties in organic light-emitting diodes (OLEDs) .

Biological Activity

4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine)), with the CAS number 2740557-60-0, is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its potential applications in drug development and as a ligand in metal-organic frameworks (MOFs).

  • Molecular Formula : C49H40N4
  • Molecular Weight : 684.89 g/mol
  • Purity : 97% (typical)

The compound features a tetrakis structure that incorporates multiple biphenyl units, which may influence its biological activity due to the potential for π-π stacking interactions with biological molecules.

Research indicates that compounds similar to 4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine) exhibit diverse biological activities. The following mechanisms have been observed:

  • Inhibition of Signaling Pathways : Compounds with similar structures have shown the ability to inhibit critical signaling pathways such as Hedgehog signaling, which is essential for cellular differentiation and proliferation .
  • Antitumor Activity : Studies on related biphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in metabolic pathways, thereby modulating physiological responses .

Case Studies

Several studies have investigated the biological activity of biphenyl-based compounds:

  • Study on Hedgehog Signaling Inhibition : A recent investigation identified compounds that inhibit Hedgehog signaling pathways, crucial for embryonic development and cancer progression. The study highlighted the structure-activity relationship (SAR) that informs the design of more potent inhibitors .
  • Anticancer Activity Evaluation : A comprehensive evaluation of biphenyl derivatives indicated significant antiproliferative effects on HeLa and HCT116 cell lines. The IC50 values for these compounds were reported in the nanomolar range, underscoring their potential as therapeutic agents .

Data Table of Biological Activities

Compound NameBiological ActivityIC50 (µM)Reference
Compound AHedgehog Inhibition0.8
Compound BAntitumor Activity0.36
Compound CEnzyme Inhibition11

Q & A

Basic: What synthetic methodologies are most effective for preparing 4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-amine))?

Answer:
The compound is typically synthesized via multistep cross-coupling reactions , such as Ullmann coupling or Buchwald-Hartwig amination , due to its tetra-aminated structure. A key challenge is achieving precise stoichiometric control to avoid byproducts like partially aminated intermediates. For example, palladium catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos can enhance coupling efficiency . Reactions often require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of amine groups . Post-synthesis purification via column chromatography (silica gel, eluent: DCM/MeOH) is critical to isolate the product with >95% purity .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.8–7.6 ppm) and amine protons (δ ~5.2 ppm, broad) .
  • FTIR : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₅₀H₃₆N₄, theoretical m/z 700.82) .
  • Elemental Analysis : Ensure C/N ratios align with theoretical values (±0.3% tolerance) .

Advanced: How do electronic properties of this compound influence its applicability in organic electronics?

Answer:
The tetra-aminated structure enables strong electron-donating behavior , making it suitable as a hole-transport layer in OLEDs or perovskites. Computational studies (e.g., DFT at B3LYP/6-31G*) reveal a HOMO-LUMO gap of ~3.2 eV, favoring charge injection . Experimental validation via cyclic voltammetry shows reversible oxidation peaks at +0.8 V vs. Ag/Ag⁺, confirming hole mobility . Stability under UV irradiation (tested via accelerated aging at 365 nm) must be monitored to assess degradation pathways .

Advanced: What strategies mitigate aggregation-induced quenching (ACQ) in luminescent applications?

Answer:
Incorporating bulky substituents (e.g., tert-butyl groups) at peripheral positions disrupts π-π stacking, reducing ACQ. Solvent polarity studies (e.g., THF vs. DMF) show enhanced photoluminescence quantum yield (PLQY) in low-polarity solvents (PLQY: 45% in THF vs. 12% in DMF) . Time-resolved fluorescence spectroscopy (TRFS) can quantify exciton lifetime changes (τ = 2.4 ns in monomeric vs. 0.7 ns in aggregated states) .

Basic: What are the solubility profiles of this compound in common organic solvents?

Answer:
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in chlorinated solvents (DCM, chloroform) and aromatic hydrocarbons (toluene, xylene) at 25°C. Solubility

SolventSolubility (mg/mL)
DCM12.5
Toluene8.2
DMF1.7
Optimize dissolution using sonication (30 min at 40°C) .

Advanced: How does the compound’s thermal stability impact its use in high-temperature processes?

Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at 280°C (N₂ atmosphere, 10°C/min), attributed to amine group degradation. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 145°C , critical for processing in polymer composites . For applications requiring >250°C stability (e.g., aerospace coatings), covalent functionalization with heat-resistant moieties (e.g., fluorinated groups) is recommended .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory irritation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 mins .

Advanced: How can computational modeling predict this compound’s reactivity in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states to predict regioselectivity. For example, calculations show a 1.8 eV activation barrier for C-N bond formation at para positions, favoring tetra-substitution . Machine learning tools (e.g., Pistachio database) can screen ligand-catalyst combinations to optimize yields .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Catalyst Loading : Reduce Pd catalyst from 5 mol% (mg scale) to 1 mol% (gram scale) to lower costs .
  • Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for efficiency .
  • Yield Optimization : Batch reactors with precise temperature control (±2°C) improve reproducibility .

Advanced: How does the compound function as a building block in metal-organic frameworks (MOFs)?

Answer:
The tetra-amine acts as a tetratopic linker , coordinating with metal nodes (e.g., Zn²⁺, Cu²⁺) to form 3D networks. Porosity analysis (BET surface area: ~1200 m²/g) and gas adsorption (CO₂: 4.2 mmol/g at 1 bar) demonstrate potential for gas storage . Stability in humid environments (tested at 80% RH for 72 hrs) requires hydrophobic functionalization .

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